Styraxlignolide F

Vue d'ensemble

Description

Styraxlignolide F : est un composé naturel isolé de la plante Styrax japonica. Il appartient à la classe des lignanes, qui sont des dimères de phénylpropanoïdes. Le composé a une formule moléculaire de C27H34O11 et un poids moléculaire de 534,55 g/mol . This compound est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Styraxlignolide F peut être synthétisé en plusieurs étapes impliquant le couplage d'unités phénylpropanoïdes spécifiques. La voie de synthèse implique généralement l'utilisation de groupes protecteurs pour assurer des réactions sélectives aux positions souhaitées. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction et la purification à partir de Styrax japonica. Le processus comprend :

Extraction : Le matériel végétal est soumis à une extraction par solvant en utilisant des solvants tels que le méthanol ou l'éthanol.

Analyse Des Réactions Chimiques

Lactone Ring Reactivity

The γ-butyrolactone core is susceptible to nucleophilic ring-opening reactions. Key pathways include:

In acidic conditions, the lactone ring opens via nucleophilic attack of water at the carbonyl carbon, yielding a dicarboxylic acid. Alcoholysis with methanol produces methyl esters, while aminolysis forms amides .

Aromatic Ring Substitutions

The methoxy-substituted benzyl groups participate in electrophilic and oxidative reactions:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Demethylation | BBr₃ (Lewis acid), CH₂Cl₂ | Catechol derivatives | |

| Oxidation | KMnO₄/H⁺ | Quinone structures |

Demethylation with boron tribromide selectively removes methoxy groups, generating phenolic -OH groups. Strong oxidants like KMnO₄ convert electron-rich aromatic rings to quinones .

Glycosidic Bond Cleavage

The glycosyl moiety (tetrahydro-2H-pyran-2-yl group) undergoes hydrolysis:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄/H₂O, heat | Aglycone + glucose derivative | , |

The β-glycosidic bond is cleaved under acidic conditions, releasing the aglycone and a sugar component . Enzymatic hydrolysis using β-glucosidases is also plausible but not explicitly documented.

Photoredox-Catalyzed Modifications

The γ-butyrolactone framework is amenable to radical-based functionalization:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| C–H Fluorination | Photoredox catalyst/Selectfluor | Fluorinated derivatives |

Photoredox catalysis with Selectfluor introduces fluorine at allylic or benzylic positions, leveraging single-electron transfer (SET) mechanisms .

Biological Activity and Reactivity Correlations

Reactivity directly impacts its pharmacological profile:

Applications De Recherche Scientifique

Styraxlignolide F is one of the dibenzyl-γ-butyrolactone lignans isolated from Styrax japonica . Research has been conducted on its potential pharmacological applications, with a focus on its antioxidant properties and other biological activities .

Antioxidant Activity:

this compound, along with other lignans from Styrax japonica, has demonstrated antioxidant activity . The isolation and characterization of this compound, along with styraxlignolide B, C, D, and E, were first reported in 2005, highlighting their potential as antioxidants .

Other Biological Activities:

- Anti-inflammatory Effects: Certain butyrolactones have demonstrated anti-inflammatory activities by modulating the NF-κB signaling pathway .

- Antimicrobial Effects: Research indicates that some compounds from Styrax species exhibit antibacterial and antifungal activities . For example, compounds 4 and 17 have shown activity against S. aureus, C. albicans, and C. sphaerospermum .

- Antiproliferative Effects: Extracts from Styrax tonkinensis have shown the potential to inhibit HL-60 cell growth, with oleanolic acid being particularly effective .

- Matrix Metalloproteinase (MMP) Inhibition: Certain compounds isolated from Styrax japonica have been found to inhibit MMP activity, suggesting potential antimetastatic applications . For instance, compound 26 has demonstrated inhibitory activity against MMP-1 and prevented UV-induced changes in MMP-1 expression .

- Treatment of Topical Discomforts: Natural lignans, including those found in Styrax species, have been considered for the treatment of topical discomforts and ailments such as sunburn and radiation burn .

- hCES1A Inhibition: Certain triterpene acids in Styrax have been identified as key components that inhibit hCES1A activity . Epibetulinic acid, oleanonic acid, and betulonic acid exhibited the strongest inhibitory activity against hCES1A .

- Antiasthmatic and Antiulcer Activities: One study noted that compound 17 had significant effects in reducing inflammatory cell infiltration and Th2 cytokine production. It also attenuated airway hyperresponsiveness, decreased serum IgE levels, and downregulated iNOS and MMP-9 expression .

Mécanisme D'action

Styraxlignolide F exerts its effects through various mechanisms:

Anticancer Activity: It inhibits protein synthesis, leading to the death of cancer cells. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Styraxlignolide A

- Styraxlignolide B

- Styraxlignolide C

- Styraxlignolide D

- Styraxlignolide E

Comparaison : Styraxlignolide F est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes méthoxy et d'un fragment glucopyranosyloxy. Ces éléments structurels contribuent à ses activités biologiques distinctes par rapport aux autres styraxlignolides.

Activité Biologique

Styraxlignolide F is a compound derived from the genus Styrax, which is known for its diverse range of biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its cytotoxic effects, antioxidant properties, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound is classified as a lignan, a type of natural product characterized by its complex polyphenolic structure. The chemical formula and structural details are crucial for understanding its biological interactions.

1. Cytotoxic Activity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells, particularly cancer cells. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.5 | |

| MDA-MB-231 (Breast Cancer) | 3.81 | |

| HeLa (Cervical Cancer) | 5.3 | |

| Hep-2 (Laryngeal Carcinoma) | 3.6 |

In a study involving S. perkinsiae, compounds isolated from this species, including this compound, showed potent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition at low concentrations .

2. Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage. This compound has been identified as possessing antioxidant properties, contributing to its potential in preventing diseases linked to oxidative stress.

- Mechanism of Action : The antioxidant activity is believed to involve the modulation of various signaling pathways, including AMPK and NF-κB, which are crucial in cellular defense mechanisms against oxidative damage .

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications.

- Research Findings : Studies have indicated that lignans from Styrax species exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Studies

Several case studies highlight the therapeutic potential of this compound and related compounds:

- A study on S. camporum demonstrated that lignans exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Another investigation focused on the anti-inflammatory mechanisms of lignans, showing their ability to inhibit NF-κB signaling pathways .

Propriétés

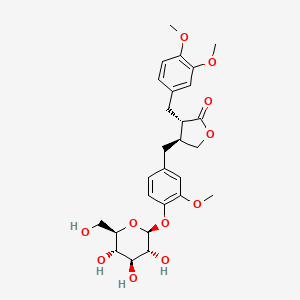

IUPAC Name |

(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?

A1: Research suggests that both this compound and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains this compound along with other compounds, demonstrated stronger anti-cancer activity than isolated this compound, hinting at potential synergistic effects between different components in the extract [].

Q2: How was this compound structurally characterized?

A2: The structure of this compound was determined using a combination of spectroscopic and analytical techniques. These methods included:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.